1-(4-Bromophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline
Vue d'ensemble
Description
1-(4-Bromophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline (hereafter referred to as 1-BP-4-TFM-TQX) is a heterocyclic compound that was first synthesized in the early 2000s and has since been studied extensively for its potential applications in organic synthesis and medicinal chemistry. 1-BP-4-TFM-TQX is an intriguing compound due to its unique structure, which consists of an aromatic bromophenyl ring fused to a trifluoromethylated triazoloquinoxaline ring. The combination of these two rings creates a molecule that is highly reactive and has the potential to be used in a variety of synthetic reactions, as well as in medical applications.
Applications De Recherche Scientifique
Antidepressant Potential
- Adenosine Receptor Antagonists: A study by Sarges et al. (1990) explored 4-amino[1,2,4]triazolo[4,3-a]quinoxalines as potent adenosine receptor antagonists. These compounds showed potential as rapid-onset antidepressants, particularly when optimized with specific substitutions at various positions in the molecular structure.
Antimicrobial and Antifungal Applications
- Antimicrobial Agents: Research by Badran et al. (2003) demonstrated that certain derivatives like 1-aryl-4-chloro-[1,2,4]triazolo[4,3-a]quinoxalines exhibit potent antibacterial activity, comparable to tetracycline.
- Antifungal Activity: El‐Hawash et al. (1999) identified that compounds like 1,2,4-triazolo[4,3-a]quinoxalines have significant antifungal properties against strains like C. albicans, with some compounds as active as nystatin. Source
- Molecular Structure Insights: Nogueira et al. (2017) conducted a study on the crystal structures of four 1-aryl-[1,2,4]triazolo[4,3-a]quinoxaline derivatives. This study provided valuable insights into the molecular geometry and interactions within these compounds. Source
- Neurological Applications: A study by Wagle et al. (2009) synthesized new derivatives of 4-styryl[1,2,4]triazolo[4,3-a]quinoxalines. Some of these compounds exhibited promising anticonvulsant properties, which could be relevant for treating neurological disorders. Source
- Cancer Research: Zheng et al. (2015) explored the cytotoxic activity of various 1,2,4-triazolo[4,3-a]quinoxalines against cancer cell lines. Two compounds, in particular, showed potent antiproliferative activity. Source
- Innovative Synthesis Methods: Bakherad and Jajarmi (2013) developed a copper-free, Pd/C-catalyzed, one-pot method for synthesizing 1-aryl-4-(2-phenylethynyl)[1,2,4]triazolo[4,3-a]quinoxalines. This method highlights an efficient and practical approach for producing these compounds. SourceThese studies collectively demonstrate the diverse scientific applications of 1-(4-Bromophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline and its derivatives, ranging from potential antidepressant use to antimicrobial and antifungal applications, as well as insights into their structural properties and synthesis techniques.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrF3N4/c17-10-7-5-9(6-8-10)14-22-23-15-13(16(18,19)20)21-11-3-1-2-4-12(11)24(14)15/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSJACXSBDEHHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=C(N23)C4=CC=C(C=C4)Br)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrF3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.